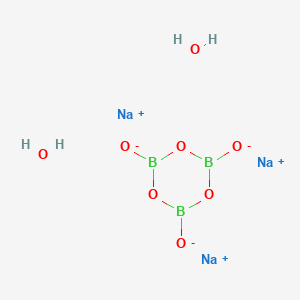
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is a boron-containing compound with a unique cyclic structure This compound is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate typically involves the reaction of boric acid with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is then purified through recrystallization and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds. These products have various applications in different fields of research and industry.
Scientific Research Applications
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, which can modulate their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparison with Similar Compounds
Similar Compounds
Trimethylboroxine: A cyclic anhydride of methyl-boronic acid with similar stability and reactivity.
Methaneboronic anhydride: Another boron-containing compound with comparable chemical properties.
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is unique due to its specific cyclic structure and the presence of sodium ions, which enhance its solubility and reactivity in aqueous media. This makes it particularly useful in biological and medical applications where water solubility is crucial.
Properties
Molecular Formula |
B3H4Na3O8 |
|---|---|
Molecular Weight |
233.4 g/mol |
IUPAC Name |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;dihydrate |
InChI |
InChI=1S/B3O6.3Na.2H2O/c4-1-7-2(5)9-3(6)8-1;;;;;/h;;;;2*1H2/q-3;3*+1;; |
InChI Key |
CIJYVAXPGFWCHF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















